N-(4-ethoxy-3-fluorophenyl)acetamide
Description
N-(4-Ethoxy-3-fluorophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the para position (C4) and a fluorine atom at the meta position (C3). Its molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 197.21 g/mol.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
N-(4-ethoxy-3-fluorophenyl)acetamide |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10-5-4-8(6-9(10)11)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
IJDGXRWAKGSRLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural Variations
The biological and physicochemical properties of acetamide derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The ethoxy group (-OCH₂CH₃) is electron-donating, enhancing solubility in non-polar environments, while fluorine (-F) is weakly electron-withdrawing, increasing metabolic stability .
- Chlorinated Derivatives : Chlorine substitution (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) enhances antibacterial activity but may reduce solubility compared to hydroxylated analogs like paracetamol .
Pharmacological Activities
Key Findings:
- Antimicrobial Activity : Derivatives like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide exhibit potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) due to sulfonyl and heterocyclic groups enhancing target binding .
- Analgesic Potential: The ethoxy-fluoro substitution in this compound may mimic paracetamol’s structure, suggesting possible COX-2 inhibition, though direct evidence is lacking .
Physicochemical Properties
- Metabolic Stability : Fluorine reduces oxidative metabolism, while ethoxy groups may undergo O-dealkylation, as seen in methazolamide metabolites .
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